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Compound of Interest

Compound Name: USP7-797

Cat. No.: B10856675

This technical support center is designed for researchers, scientists, and drug development
professionals to provide clear, actionable guidance on identifying and resolving common issues
and artifacts encountered during USP <797> environmental monitoring and sterile
compounding experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in a cleanroom? Al: The
most significant source of contamination in a cleanroom environment is personnel.[1][2]
Studies indicate that human operators can be responsible for more than 50% of contamination
incidents.[3] Other common sources include equipment, materials, inadequate air pressure,
and water.[1][3] Microorganisms can be introduced directly, such as by touching a sterile
surface with a contaminated glove, or indirectly through airborne particles.[1]

Q2: What might cause a false-positive result during surface sampling? A2: A primary cause of
false-positive results in surface sampling is improper aseptic technique on the part of the
person collecting the sample.[4] Without proper training, it is possible to inadvertently
contaminate the sample during the collection process.[4]

Q3: How can cleaning and disinfecting agents affect my surface sampling results? A3: Residual
disinfectants or cleaning agents on a surface can inhibit the growth of microorganisms on the
agar plate, potentially leading to a false-negative result.[5] To mitigate this, it is crucial to use a
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general growth medium, such as tryptic soy agar (TSA), that has been supplemented with
neutralizing agents like lecithin and polysorbate 80.[5][6][7]

Q4: Why is it important to identify the genus of a microorganism found during environmental
monitoring? A4: Identifying the genus of a recovered microorganism can offer critical insights
into the potential source of the contamination.[8] For example, the presence of Micrococcus
luteus may suggest a personnel-related issue like improper gowning, while the discovery of a
common mold like Aspergillus could indicate a problem with the HVAC system or contaminated
incoming supplies.[8] Current USP <797> guidelines recommend that an attempt be made to
identify any recovered microorganisms to the genus level with the help of a qualified
microbiologist.[8]

Q5: My gloved fingertip and thumb sampling results exceeded the action level. What does this
suggest? A5: Exceeding the established action levels for gloved fingertip and thumb sampling
often points to deficiencies in hand hygiene or garbing procedures.[6][9] It can also be an
indicator of poor aseptic technique during compounding.[9] Regular training and competency
evaluations are essential to prevent such occurrences.[10][11] It is also important to avoid
disinfecting gloves with sterile 70% isopropyl alcohol (IPA) immediately before sampling, as this
can lead to a false-negative result.[6]

Q6: What is the value of tracking and trending our environmental monitoring data? A6:
Consistently tracking and trending environmental monitoring data allows for the early detection
of negative trends that could indicate a gradual loss of environmental control.[12] Even if
individual results are within acceptable limits, a consistent upward trend can signal developing
issues with cleaning protocols, facility maintenance, or personnel practices.[12] This proactive
approach enables the implementation of corrective actions before a significant contamination
event occurs.[12]

Q7: When is bacterial endotoxin testing (BET) required for compounded sterile preparations
(CSPs)? A7: According to USP <797>, Bacterial Endotoxin Testing (BET) is mandatory for all
Category 2 and Category 3 CSPs that are prepared using one or more nonsterile components.
[13][14] This testing is also required for all multiple-dose CSPs.[13] Bacterial endotoxins, which
are byproducts of bacterial cells, can cause fever and are not removed by standard filter or
steam sterilization methods, nor are they detected by sterility tests.[13]
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Troubleshooting Guides

Guide 1: Exceeding Microbial Action Levels in Air
Sampling

This guide provides a systematic approach to troubleshooting out-of-specification (OOS)
results from viable air sampling.

Step 1: Immediate Actions

e Quarantine any CSPs that may have been exposed to the environment during the time of the
OOS result.

o Perform an initial review of the data to rule out any calculation or data entry errors.
» Notify the designated quality assurance personnel or supervisor.[15]
Step 2: Investigation and Root Cause Analysis
e Review Personnel Practices:
o Interview the personnel who were working in the affected area at the time of sampling.

o Verify that the training records and competency assessments for all involved personnel
are up-to-date.[11][16]

o Directly observe the garbing and aseptic techniques of staff in the area.[11]

e Examine Environmental Factors:

[¢]

Review all cleaning and disinfection logs for the affected area.[2]

o

Investigate if any unusual activities occurred during the sampling period, such as
maintenance work or an increase in personnel traffic.

[¢]

Physically inspect the cleanroom for any breaches in structural integrity, such as cracks in
walls or ceilings.[2]
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e Evaluate Equipment:
o Confirm the calibration status and proper operation of the air sampling device.[15]
o Inspect HEPA filters for potential leaks or blockages.[1]

o Review pressure differential monitoring data to ensure correct airflow between adjacent
classified areas.[1]

Step 3: Corrective and Preventive Actions (CAPA)

o Based on the findings of the root cause analysis, implement appropriate corrective actions,
which may include:

o Retraining personnel on aseptic techniques, garbing, or cleaning procedures.[11]

o Revising existing cleaning and disinfection protocols.

o Repairing any identified issues with the facility's physical structure or equipment.
o Develop a preventive action plan to avoid a recurrence of the issue.

» Thoroughly document all investigation findings, corrective actions taken, and preventive
measures implemented.[9]

Step 4: Re-sampling

» After implementing the CAPA plan, perform re-sampling of the affected area to verify that the
environment has been returned to a state of control.[9]

Guide 2: Surface Sampling Failures

This guide details troubleshooting steps for addressing surface sample results that exceed
established action levels.

Step 1: Immediate Actions

« ldentify and quarantine any CSPs that may have come into contact with the failed surface.
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 Verify the accuracy of the colony count and data transcription.
 Inform the quality assurance department of the failure.

Step 2: Investigation and Root Cause Analysis

« |dentify the Microorganism:

o Whenever possible, identify the recovered microorganism to at least the genus level to
help determine the likely source of contamination.[8]

e Review Procedures:

o Review the standard operating procedures (SOPSs) for cleaning and disinfection of the
surface in question.[17]

o Confirm that the correct cleaning agents were used and that they were prepared and
applied according to the validated procedure.

» Assess Personnel and Material Flow:
o Observe how personnel interact with the failed surface during routine operations.[3]

o Analyze the flow of materials and equipment in and out of the cleanroom to identify
potential contamination vectors.[3]

o Consider False Negatives in Previous Samples:

o Ensure that the growth media used for sampling contains appropriate neutralizing agents
to inactivate any residual disinfectants on the surface.[5][6][7]

Step 3: Corrective and Preventive Actions (CAPA)
e Implement corrective actions based on the investigation findings. This may involve:

o Performing an enhanced cleaning and disinfection of the affected surface and the

surrounding areas.
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o Retraining personnel on proper material handling and cleaning procedures.

o Revising the established flow of materials and personnel within the cleanroom to minimize
contamination risks.

o Establish preventive measures to mitigate the risk of future failures.
o Document the entire investigation and CAPA process in detalil.
Step 4: Re-sampling

o After the implementation of all corrective actions, re-sample the surface to confirm the
effectiveness of the remediation efforts.[9]

Data Presentation
Table 1: Action Levels for Microbial Contamination

This table summarizes the action levels for microbial contamination in colony-forming units
(CFUs) as recommended by USP <797>. Facilities should establish their own specific action
levels based on trend data and a documented risk assessment.

Gloved Fingertip

Air Sample Surface Sample
ISO Class and Thumb
(CFUIm?3) (CFUlplate)
(CFUIplate)
ISO Class 5 >1 >3 >3
ISO Class 7 >10 >5 N/A
ISO Class 8 >100 >100 N/A

Experimental Protocols
Protocol 1: Viable Air Sampling

Objective: To quantify the number of viable microorganisms present in the air of a classified
environment.

Materials:
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Calibrated volumetric impact air sampler

Sterile general microbial growth agar plates (e.g., Tryptic Soy Agar - TSA)

Sterile 70% isopropyl alcohol (IPA)

Low-lint sterile wipes

Procedure:

Verify that the air sampler has been properly calibrated and maintained.[15]

Thoroughly disinfect the exterior surfaces of the air sampler with sterile 70% IPA.

Place the air sampler at the designated sampling location as outlined in the facility's
environmental monitoring plan.

Aseptically remove the lid from a sterile agar plate and place it onto the sampler head.

Program the sampler to collect a sufficient volume of air, typically between 400 and 1000
liters, to ensure maximum sensitivity.[15]

Initiate the sampling cycle.

Upon completion of the cycle, aseptically replace the lid on the agar plate.

Clearly label the plate with the location, date, time, and operator's initials.

Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-
25°C for 5-7 days.[18]

Following incubation, count the number of colony-forming units (CFUs) and record the
results in the environmental monitoring log.

Protocol 2: Surface Sampling

Objective: To evaluate the level of microbial contamination on flat surfaces within the

cleanroom.
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Materials:

« 55 mm contact plates with a raised convex surface, containing a general microbial growth
agar supplemented with neutralizing agents (e.g., TSA with lecithin and polysorbate 80).[5][7]

o Sterile gloves
e Documentation materials
Procedure:

e Perform surface sampling at the conclusion of compounding activities, but before the area
has been cleaned and disinfected.[5][7]

e Don a fresh pair of sterile gloves.
o Label each contact plate with the specific sample location, date, and time.
o Aseptically remove the lid from the contact plate.

o Gently press the agar surface onto the target area (approximately 24-30 cm?) for a few
seconds, applying even pressure.[5]

o Aseptically replace the lid on the contact plate.
» Repeat this process for all designated sampling locations.

 Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-
25°C for 5-7 days.[18]

e Count the CFUs on each plate and document the results accordingly.

Protocol 3: Gloved Fingertip and Thumb Sampling

Objective: To assess the effectiveness of hand hygiene, garbing, and aseptic technique of
compounding personnel.

Materials:
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Sterile sampling plates or paddles containing a general microbial growth agar with
neutralizing agents.[6]

Sterile gloves

Documentation materials

Procedure:

This sampling should be conducted immediately after the completion of a media-fill test or at
the end of a compounding session.[6]

The personnel being tested must be wearing their full sterile garb.

Ensure that sterile 70% IPA has not been applied to the gloves immediately prior to
sampling.[6]

Label the sampling device for each hand (e.g., "Right Hand," "Left Hand").[6]

The individual being sampled should gently roll their finger pads and thumb pad over the
agar surface of the corresponding plate.[6]

A separate sampling device must be used for each hand.[6]

Incubate the samples at a temperature of 30-35°C for no less than 48 hours, followed by an
additional incubation at 20-25°C for no less than 5 additional days.[6]

Count the total CFUs from both hands and record the result. The typical action level is a total
of 3 or fewer CFUs from both hands.[6]

Mandatory Visualizations
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Caption: Root Cause Analysis Workflow for OOS Results.
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Caption: General Environmental Monitoring Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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